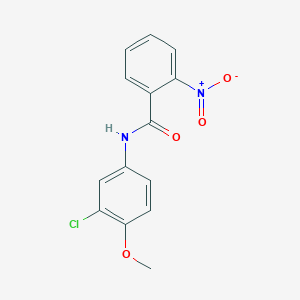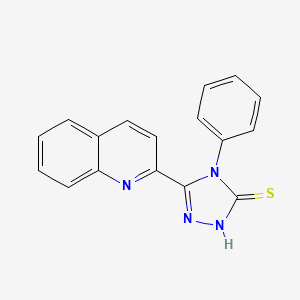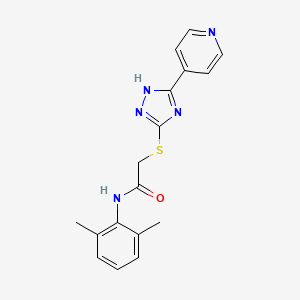
1-(4-fluorophenyl)-2-quinolin-8-ylsulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-quinolin-8-ylsulfanylethanone is an organic compound that features a quinoline ring system substituted with a fluorophenyl group and a sulfanyl ethanone moiety
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-2-quinolin-8-ylsulfanylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where fluorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Sulfanyl Ethanone Moiety:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-quinolin-8-ylsulfanylethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
1-(4-Fluorophenyl)-2-quinolin-8-ylsulfanylethanone has several scientific research applications:
Medicinal Chemistry: This compound can serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-quinolin-8-ylsulfanylethanone involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring system can intercalate with DNA, while the fluorophenyl group can form π-π interactions with aromatic amino acids in proteins. The sulfanyl ethanone moiety can act as a reactive center for covalent modification of target molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-quinolin-8-ylsulfanylethanone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-quinolin-8-ylsulfanylethanone: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and interactions with biological targets.
1-(4-Methylphenyl)-2-quinolin-8-ylsulfanylethanone: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.
1-(4-Nitrophenyl)-2-quinolin-8-ylsulfanylethanone: The nitro group can introduce additional electronic effects, potentially altering the compound’s chemical and biological properties.
The uniqueness of this compound lies in its combination of a fluorophenyl group and a quinoline ring system, which can provide specific interactions and reactivity patterns not observed in other similar compounds.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-quinolin-8-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNOS/c18-14-8-6-12(7-9-14)15(20)11-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTYUXQVLAMOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)C3=CC=C(C=C3)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10-(2-Fluorophenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B5733001.png)

![N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]acetamide](/img/structure/B5733014.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide](/img/structure/B5733018.png)
![3-benzyl-4,7-dimethyl-5-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5733019.png)



![N,N-dimethyl-4-[(E)-3-(4-methylpiperazin-1-yl)prop-1-enyl]aniline](/img/structure/B5733044.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5733062.png)

![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5733077.png)
![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)

